![molecular formula C15H23BO3 B6342774 4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester CAS No. 2121511-40-6](/img/structure/B6342774.png)
4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester
Overview
Description
4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121511-40-6 . It has a molecular weight of 262.16 and its IUPAC name is (2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23BO3/c1-6-11-9-13(8-7-12(11)10-17)16-18-14(2,3)15(4,5)19-16/h7-9,17H,6,10H2,1-5H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester are not mentioned in the literature, pinacol boronic esters are known to be used in Suzuki coupling chemistry .It is typically stored at temperatures between 2-8°C . The compound is solid at room temperature .
Scientific Research Applications
Catalytic Protodeboronation
This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Suzuki–Miyaura Coupling
The compound plays a significant role in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron reagents, including this compound, have been developed with properties tailored for application under specific Suzuki–Miyaura coupling conditions .
Total Synthesis of Natural Products
The compound has been used in the total synthesis of natural products. For example, it was used in the total synthesis of the natural product fostriecin .
Drug Delivery Systems
The compound has been used to develop reactive oxygen species (ROS)-responsive drug delivery systems . For example, it was used to structurally modify hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) to encapsulate curcumin (CUR) in this drug delivery system .
Functionalizing Deboronation of Alkyl Boronic Esters
The compound is a valuable building block in organic synthesis . It is used in the functionalizing deboronation of alkyl boronic esters .
Conversion into a Broad Range of Functional Groups
The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation . In this process, the boronic ester moiety of the compound forms bonds with other organic compounds, facilitating the formation of new carbon-carbon bonds . This is a key step in many organic synthesis reactions, including the Suzuki-Miyaura cross-coupling .
Biochemical Pathways
In the context of organic synthesis, the compound is likely to be involved in the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions . This enables the creation of complex organic molecules, which can be used in various applications, including the development of pharmaceuticals and other chemical products.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the reactions in which this compound is involved . Therefore, careful control of environmental conditions is necessary to ensure the optimal performance of this compound in organic synthesis reactions.
properties
IUPAC Name |
[2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-6-11-9-13(8-7-12(11)10-17)16-18-14(2,3)15(4,5)19-16/h7-9,17H,6,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKVOHYVPVNJKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147650 | |
Record name | Benzenemethanol, 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301147650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester | |
CAS RN |
2121511-40-6 | |
Record name | Benzenemethanol, 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301147650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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